molecular formula C11H24ClN B1522018 (4-Butylcyclohexyl)methanamine hydrochloride CAS No. 1209186-67-3

(4-Butylcyclohexyl)methanamine hydrochloride

Cat. No.: B1522018
CAS No.: 1209186-67-3
M. Wt: 205.77 g/mol
InChI Key: CWIAHIJNEQIELJ-UHFFFAOYSA-N
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Description

(4-Butylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C₁₁H₂₃N·HCl. It is a hydrochloride salt derived from (4-butylcyclohexyl)methanamine, which is a cyclohexylamine derivative with a butyl group attached to the fourth carbon of the cyclohexyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-butylcyclohexyl)methanamine hydrochloride typically involves the following steps:

  • Butylation of Cyclohexylamine: Cyclohexylamine is reacted with 1-bromobutane in the presence of a strong base such as potassium hydroxide (KOH) to form 4-butylcyclohexylamine.

  • Formation of Hydrochloride Salt: The resulting 4-butylcyclohexylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(4-Butylcyclohexyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can be used to convert the compound to its amine form.

  • Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclohexyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: (4-Butylcyclohexyl)methanamine.

  • Substitution: Substituted cyclohexylamines or butyl derivatives.

Scientific Research Applications

(4-Butylcyclohexyl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-butylcyclohexyl)methanamine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

(4-Butylcyclohexyl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • Cyclohexylamine: A simpler cyclohexylamine derivative without the butyl group.

  • N-Butylamine: An amine with a butyl group attached directly to the nitrogen atom.

  • Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness: The presence of the butyl group on the cyclohexyl ring makes this compound unique compared to its analogs. This structural difference can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(4-butylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAHIJNEQIELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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